Tert-butyl 3-amino-2-(4-bromophenoxy)propanoate
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Overview
Description
Tert-butyl 3-amino-2-(4-bromophenoxy)propanoate is an organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a tert-butyl ester group, an amino group, and a bromophenoxy moiety, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2-(4-bromophenoxy)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl acrylate, 4-bromophenol, and ammonia.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-amino-2-(4-bromophenoxy)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield primary amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Reactions: Products include azido derivatives or thiol-substituted compounds.
Oxidation and Reduction Reactions: Products include nitro compounds or primary amines.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 3-amino-2-(4-bromophenoxy)propanoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: It is used in the development of polymers and advanced materials with specific properties.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-(4-bromophenoxy)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Tert-butyl 3-amino-2-(4-chlorophenoxy)propanoate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 3-amino-2-(4-fluorophenoxy)propanoate: Similar structure but with a fluorine atom instead of bromine.
Tert-butyl 3-amino-2-(4-methylphenoxy)propanoate: Similar structure but with a methyl group instead of bromine.
Uniqueness: Tert-butyl 3-amino-2-(4-bromophenoxy)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions that are not possible with other halogens or substituents.
Properties
IUPAC Name |
tert-butyl 3-amino-2-(4-bromophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)11(8-15)17-10-6-4-9(14)5-7-10/h4-7,11H,8,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVZPILPIBEIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)OC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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